molecular formula C21H18O3 B291389 (4-Phenylphenyl) 2-ethoxybenzoate

(4-Phenylphenyl) 2-ethoxybenzoate

Cat. No.: B291389
M. Wt: 318.4 g/mol
InChI Key: NCQNCKIGFWVWDD-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl 2-ethoxybenzoate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with an ethoxybenzoate group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate typically involves the esterification of 4-hydroxybiphenyl with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Pharmaceuticals: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.

    Electronics: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 2-ethoxybenzoate depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4-yl 2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    [1,1’-Biphenyl]-4-yl 2-hydroxybenzoate: Contains a hydro

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C21H18O3/c1-2-23-20-11-7-6-10-19(20)21(22)24-18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3

InChI Key

NCQNCKIGFWVWDD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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